N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide
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Overview
Description
N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as aziridines or other nitrogen-containing intermediates.
Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate leaving group on the azetidine ring.
Benzylation: The benzyl group can be introduced through alkylation reactions using benzyl halides under basic conditions.
Carboxamide Formation: The carboxamide functionality can be introduced by reacting the intermediate with a suitable amine or amide source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Due to its unique structural properties, the compound is explored for use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound’s interactions with biological systems are studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-(pyridin-2-yloxy)azetidine-1-carboxamide: Similar structure but with a pyridin-2-yloxy group instead of pyridin-3-yloxy.
N-benzyl-3-(pyridin-4-yloxy)azetidine-1-carboxamide: Similar structure but with a pyridin-4-yloxy group instead of pyridin-3-yloxy.
Uniqueness
N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is unique due to the specific positioning of the pyridin-3-yloxy group, which can influence its chemical reactivity and biological interactions. This positional isomerism can lead to differences in binding affinity, selectivity, and overall biological activity compared to its analogs .
Properties
IUPAC Name |
N-benzyl-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(18-9-13-5-2-1-3-6-13)19-11-15(12-19)21-14-7-4-8-17-10-14/h1-8,10,15H,9,11-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIQNJXYWKXBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CC=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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